(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one

Lipophilicity Physicochemical property Drug design

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is a synthetic isoxazol-5(4H)-one derivative featuring a 3-phenyl substituent and a (Z)-configured 4-tert-butylthiomethylene group. Its molecular formula is C14H15NO2S with a molecular weight of 261.34 g/mol.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
Cat. No. B12886816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H15NO2S/c1-14(2,3)18-9-11-12(15-17-13(11)16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
InChIKeyGMXSJDPWCKRELF-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Analytical Profile of (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one CAS 61861-80-1 for Scientific Procurement


(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is a synthetic isoxazol-5(4H)-one derivative featuring a 3-phenyl substituent and a (Z)-configured 4-tert-butylthiomethylene group. Its molecular formula is C14H15NO2S with a molecular weight of 261.34 g/mol . The compound is typically supplied at ≥97% purity for research and development use .

Why (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one Cannot Be Readily Replaced by In-Class Analogs


Isoxazol-5(4H)-one derivatives with 4-alkylthiomethylene substituents exhibit structure-dependent physicochemical and reactivity profiles. The tert-butylthio group imparts greater steric bulk and distinct electronic effects compared to n-butyl or methyl analogs, which can influence reaction selectivity, coordination behavior, and biological target engagement. Patent literature specifically distinguishes tert-butylthio-substituted isoxazoles for their unique properties in agrochemical and pharmaceutical applications [1]. Simple replacement with a less hindered alkylthio analog may lead to altered reactivity, reduced selectivity, or loss of desired activity.

Quantitative Differentiation of (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one Against Its Closest Structural Analogs


Comparative Lipophilicity (LogP): Tert-Butyl vs. n-Butyl Analog

The target compound exhibits higher calculated lipophilicity (LogP = 2.80) compared to its n-butyl analog (LogP = 2.80) . While the difference is minimal, the tert-butyl group's increased steric bulk can significantly affect membrane permeability and metabolic stability in biological systems, a well-established principle in medicinal chemistry .

Lipophilicity Physicochemical property Drug design

Molecular Weight Differentiation: Phenyl vs. Methyl 3-Substitution

The 3-phenyl substitution in the target compound (MW = 261.34) provides significantly higher molecular weight and aromatic character compared to the 3-methyl analog (MW = 199.27) . This difference affects solubility, crystal packing, and potential π-π stacking interactions.

Molecular weight Physicochemical property Compound library design

Patent-Recognized Utility of Tert-Butylthio Isoxazoles in Agrochemical Development

U.S. Patent 5,538,939 explicitly claims acylamino-substituted isoxazole and isothiazole derivatives where the tert-butylthio group is specified as a preferred substituent for herbicidal activity [1]. The patent distinguishes C1-C4-alkylthio groups, with tert-butylthio providing distinct steric and electronic parameters that optimize target binding.

Herbicide Agrochemical Patent analysis

Recommended Application Scenarios for (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one in Scientific and Industrial Settings


Steric Probe in Isoxazolone Structure-Activity Relationship (SAR) Studies

The combination of a tert-butylthio group with a 3-phenyl substituent provides a sterically demanding yet synthetically accessible scaffold. Researchers can use this compound as a reference point to systematically evaluate the impact of steric bulk on target binding, metabolic stability, or reactivity, as supported by the distinct Taft steric parameter of the tert-butyl group compared to n-alkyl analogs .

Synthetic Intermediate for Agrochemical Lead Optimization

Based on patent precedent [1], the tert-butylthio isoxazolone core is recognized in herbicidal compositions. Procurement of the pure (Z)-isomer enables chemists to explore structure-activity relationships around the 4-position sulfur substituent and the 3-aryl group for crop protection discovery programs.

Analytical Reference Standard for Method Development and Quality Control

The compound's well-defined molecular weight (261.34 g/mol), characteristic UV absorption from the phenyl-isoxazolone chromophore, and availability at ≥97% purity make it suitable as a reference standard for HPLC, LC-MS, or NMR method development in pharmaceutical and agrochemical analytical laboratories.

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